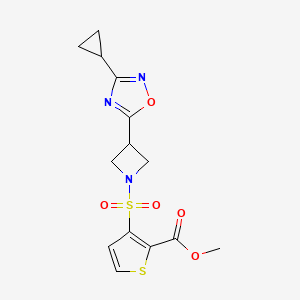
Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
描述
Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a sulfonyl-containing heterocyclic compound featuring a thiophene backbone substituted with a carboxylate ester at position 2 and a sulfonamide-linked azetidine ring at position 2. This structure combines sulfur-rich motifs (thiophene, sulfonyl) with nitrogen-dense heterocycles (azetidine, oxadiazole), a design strategy often employed in agrochemicals and pharmaceuticals to optimize solubility, target binding, and stability .
属性
IUPAC Name |
methyl 3-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-21-14(18)11-10(4-5-23-11)24(19,20)17-6-9(7-17)13-15-12(16-22-13)8-2-3-8/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBLHRWJMSVGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining elements from thiophene, oxadiazole, and azetidine moieties. The molecular formula is C₁₃H₁₄N₄O₄S, and it has a molecular weight of approximately 306.34 g/mol. Its structure can be depicted as follows:
1. Muscarinic Receptor Modulation
Research indicates that derivatives related to this compound exhibit selective activity on muscarinic receptors. Specifically, the cyclopropyloxadiazole derivative has been characterized as a functionally selective M1 muscarinic receptor partial agonist with antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions like Alzheimer's disease where M1 receptor modulation may enhance cognitive function .
2. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, certain derivatives have demonstrated significant activity against various strains of bacteria and fungi, indicating their potential as therapeutic agents in infectious diseases .
3. Anticancer Properties
Preliminary studies suggest that the compound may have anticancer effects. The mechanism appears to involve the induction of apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. The compound's ability to inhibit cell proliferation has been noted in various tumor models, including lung and breast cancer cells .
Case Study 1: Muscarinic Receptor Agonism
In a study examining the effects of related compounds on muscarinic receptors, it was found that the cyclopropyloxadiazole derivative exhibited significant agonistic activity at the M1 receptor while demonstrating antagonistic effects at M2 and M3 receptors. This dual action could potentially be harnessed for therapeutic strategies targeting cognitive decline associated with neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on derivatives showed promising results against resistant bacterial strains. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Research Findings
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
The compound shares functional group similarities with sulfonylurea herbicides documented in , such as triflusulfuron methyl , ethametsulfuron methyl , and metsulfuron methyl . These herbicides feature a benzoate or methylbenzoate core linked via sulfonylurea bridges to triazine derivatives. Key differences include:
- Sulfonamide Linkage : Unlike the sulfonylurea group in herbicides, the target employs a sulfonamide tether to an azetidine ring, reducing hydrogen-bonding capacity but increasing rigidity.
- Heterocyclic Substituents : The 1,2,4-oxadiazole-azetidine system replaces triazine rings, likely influencing steric bulk and metabolic pathways (e.g., resistance to hydrolytic cleavage) .
Comparison with Sulfur-Containing Heterocycles
describes a pyrazole derivative, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which shares sulfur-based functionalization. Key contrasts include:
- Sulfur Position : The target’s sulfonyl group is part of a sulfonamide linker, whereas the pyrazole derivative contains a sulfanyl (thioether) group, which is less polar and more prone to oxidation.
Physicochemical Profile (Theoretical)
Research Findings and Limitations
- Structural Analysis : Tools like SHELX () enable precise determination of bond angles and conformations. For example, the azetidine’s four-membered ring likely adopts a puckered conformation, affecting intermolecular interactions .
- Data Gaps: No direct biological data for the target compound are available in the provided evidence. Comparisons rely on extrapolations from structural analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


